tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Overview
Description
“tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate” is a chemical compound with the empirical formula C10H17F2NO4 . It is used in laboratory settings for the synthesis of various substances . The compound has a molecular weight of 253.24 .
Molecular Structure Analysis
The compound has a unique three-dimensional profile due to the underlying spirocyclic scaffold . The SMILES string representation of the compound isO.CC(C)(C)OC(=O)N1CCC(=O)C(F)(F)C1
. Physical and Chemical Properties Analysis
The compound is a powder with a melting point of 102-107 °C . The compound has a density of 1.21±0.1 g/cm3 .Scientific Research Applications
Stereoselective Syntheses : Research has shown that tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate and its derivatives can be used in the stereoselective synthesis of piperidine derivatives. For instance, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate reacted with L-selectride to yield specific isomers in quantitative yield (Boev et al., 2015).
Preparation of Novel Compounds : The compound has been used in the preparation of novel protein tyrosine kinase Jak3 inhibitors, where an efficient approach was developed for synthesizing tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in this process (Chen Xin-zhi, 2011).
Formation of Bicyclic Systems : this compound derivatives were used to synthesize bicyclic systems like N-Boc piperidine derivatives, which underwent cyclization with high stereoselectivity (Moskalenko et al., 2014).
Crystal Structure Analysis : X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a derivative of this compound, helped in understanding the molecular packing and hydrogen bonding in these compounds, providing insights into their structural properties (Didierjean et al., 2004).
Synthesis of Anticancer Drug Intermediates : The compound has been utilized in the synthesis of intermediates for small molecule anticancer drugs. An example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a crucial intermediate in the development of these drugs (Zhang et al., 2018).
Protective Groups in Fluorous Synthesis : Fluorinated analogues of tert-butyl alcohol, derived from this compound, have been evaluated as protective groups in fluorous synthesis, demonstrating their utility in immobilizing carboxylic acids in a fluorous phase (Pardo et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZBFUOJMJSIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718464 | |
Record name | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-17-2 | |
Record name | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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